molecular formula C7H12BrN3 B3196867 [(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine CAS No. 1001500-18-0

[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine

Cat. No.: B3196867
CAS No.: 1001500-18-0
M. Wt: 218.09 g/mol
InChI Key: JGUKUOFGLKQDCE-UHFFFAOYSA-N
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Description

[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. It is a pyrazole derivative with a molecular formula of C7H12BrN3 and a molecular weight of 218.09 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine typically involves the reaction of 4-bromo-1-ethylpyrazole with formaldehyde and methylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations, and the product is subsequently purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, oxidized pyrazole derivatives, and reduced amine derivatives .

Scientific Research Applications

[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-1-ethylpyrazol-3-yl)-N-methylmethanamine
  • 4-Bromo-1-ethylpyrazole
  • 1-Ethyl-3-methyl-4-bromopyrazole

Uniqueness

[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine is unique due to its specific substitution pattern and the presence of both bromine and methylamine functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(4-bromo-1-ethylpyrazol-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3/c1-3-11-5-6(8)7(10-11)4-9-2/h5,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUKUOFGLKQDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CNC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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